4-(3-Methylbenzyl)piperidin-4-ol
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Overview
Description
4-(3-Methylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-(3-Methylbenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the borrowing hydrogen methodology, which utilizes iridium catalysts to synthesize functionalized piperidines . These methods provide regioselective and mild conditions for the preparation of six-membered N- and O-heterocycles with an aromatic substituent .
Chemical Reactions Analysis
4-(3-Methylbenzyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esters of 3-oxocarboxylic acid, which result in products containing multiple stereocenters . The compound can also undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . These reactions are essential for the functionalization of piperidine derivatives and the synthesis of biologically active compounds.
Scientific Research Applications
4-(3-Methylbenzyl)piperidin-4-ol has several scientific research applications. It has been evaluated for its potential use in the treatment of HIV due to its CCR5 antagonistic activities . The compound has also shown activity against different viruses, such as the H1N1 influenza virus and SARS-CoV-2 . Additionally, piperidine derivatives, including this compound, are used in the synthesis of pharmaceuticals and biologically active molecules .
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzyl)piperidin-4-ol involves its interaction with molecular targets such as the CCR5 receptor. The compound acts as a CCR5 antagonist, blocking the receptor and preventing the entry of HIV-1 into cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor . The compound’s lipophilic groups also contribute to its binding affinity and activity .
Comparison with Similar Compounds
4-(3-Methylbenzyl)piperidin-4-ol can be compared with other piperidine derivatives, such as 4-(4-Fluorobenzyl)piperidin-4-ol and 4-(3-Methoxybenzyl)piperidin-4-ol . These compounds share similar structural features but differ in their substituents, which can affect their biological activity and pharmacological properties . The unique combination of the 3-methylbenzyl group and the piperidin-4-ol scaffold in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-13(15)5-7-14-8-6-13/h2-4,9,14-15H,5-8,10H2,1H3 |
InChI Key |
JXWXLLSRHWVLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
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